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Compound of Interest

Compound Name:
1-(4-Methoxyphenyl)-4-(4-

nitrophenyl)piperazine

Cat. No.: B016759 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of fungal infections, coupled with the rise of drug-resistant strains,

necessitates the urgent development of novel antifungal therapeutics. N-phenylpiperazine

derivatives have emerged as a promising class of compounds exhibiting significant in vitro

activity against a spectrum of clinically relevant fungal pathogens. This guide provides an

objective comparison of the antifungal performance of various N-phenylpiperazine derivatives

against established antifungal agents, supported by experimental data and detailed

methodologies.

Comparative Antifungal Activity
The in vitro antifungal efficacy of N-phenylpiperazine derivatives has been evaluated against

various fungal species, with Minimum Inhibitory Concentration (MIC) being a key quantitative

measure of their activity. The following tables summarize the MIC values of representative N-

phenylpiperazine derivatives compared to standard antifungal drugs. Lower MIC values

indicate greater potency.

Table 1: Antifungal Activity of N-Phenylpiperazine Derivatives against Candida albicans
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Compound/Drug MIC Range (µg/mL) Reference

N-Phenylpiperazine

Derivatives

1-(4-chlorophenyl)-4-(1-

(thiophen-2-yl)ethyl)piperazine
16 - 32 [1]

1-(3,4-dichlorophenyl)-4-((5-

nitrofuran-2-

yl)methyl)piperazine

8 - 16 [1]

Alkylated piperazine-azole

hybrid (Compound 22)
0.06 - 0.25 [2]

Piperazine propanol derivative

(GSI578)
0.16 (IC50, µM) [3]

Standard Antifunfal Agents

Fluconazole 0.25 - 64 [4][5]

Amphotericin B 0.125 - 2 [6]

Table 2: Antifungal Activity of N-Phenylpiperazine Derivatives against Aspergillus Species
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Compound/Drug Fungal Species MIC Range (µg/mL) Reference

N-Phenylpiperazine

Derivatives

Alkylated piperazine-

azole hybrid

(Compound 22)

A. fumigatus 0.125 - 0.5 [2]

Piperazine propanol

derivative (GSI578)
A. fumigatus Not specified [3]

Standard Antifungal

Agents

Voriconazole A. fumigatus 0.125 - 2 [6]

Amphotericin B A. fumigatus 0.25 - 2 [6]

Table 3: Antifungal Activity of N-Phenylpiperazine Derivatives against Fusarium Species

Compound/Drug Fungal Species MIC Range (µg/mL) Reference

N-Phenylpiperazine

Derivatives

Data for specific N-

phenylpiperazine

derivatives against

Fusarium species is

limited in the reviewed

literature.

F. oxysporum, F.

solani
-

Standard Antifungal

Agents

Voriconazole
F. oxysporum, F.

solani
2 - >16 [6][7]

Amphotericin B
F. oxysporum, F.

solani
1 - >16 [6][7]
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Mechanisms of Antifungal Action
While the exact mechanisms of action for all N-phenylpiperazine derivatives are still under

investigation, several studies have elucidated potential pathways through which these

compounds exert their antifungal effects.

Inhibition of Ergosterol Biosynthesis
A primary target for many antifungal agents is the ergosterol biosynthesis pathway, as

ergosterol is a crucial component of the fungal cell membrane, analogous to cholesterol in

mammalian cells.[8] Some N-phenylpiperazine derivatives, particularly piperazine-azole

hybrids, have been shown to inhibit key enzymes in this pathway, such as lanosterol 14α-

demethylase (CYP51).[9][10] This inhibition leads to the depletion of ergosterol and the

accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and

function.[1]

Disruption of Cell Wall Integrity
The fungal cell wall, absent in human cells, presents another attractive target for antifungal

therapy. Certain piperazine derivatives have been found to interfere with the synthesis of β-

(1,3)-D-glucan, a major structural component of the fungal cell wall.[11] Specifically, a

piperazine propanol derivative was identified as an inhibitor of 1,3-beta-D-glucan synthase, the

enzyme responsible for synthesizing this essential polysaccharide.[3][12] Inhibition of this

enzyme weakens the cell wall, leading to osmotic instability and cell lysis.[12]

Interference with Fungal Signaling Pathways
Recent studies suggest that some piperazine derivatives may also exert their antifungal effects

by modulating critical signaling pathways within the fungal cell. For instance, a novel

piperazine-azole derivative has been reported to disrupt the Ras/cAMP/PKA pathway in

Candida albicans by downregulating the expression of TPK2, a catalytic subunit of protein

kinase A.[13] This pathway is crucial for morphogenesis, including the yeast-to-hypha

transition, which is a key virulence factor for C. albicans.[13]

Experimental Protocols
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The following is a detailed methodology for determining the Minimum Inhibitory Concentration

(MIC) of antifungal compounds using the broth microdilution method, based on the Clinical and

Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Antifungal Susceptibility Testing
1. Preparation of Antifungal Stock Solutions:

Prepare stock solutions of the N-phenylpiperazine derivatives and standard antifungal drugs

in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 100 times the

highest final concentration to be tested.

2. Preparation of Microdilution Plates:

In a 96-well microtiter plate, perform serial twofold dilutions of the antifungal stock solutions

in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS).

The final volume in each well should be 100 µL.

Include a drug-free well for growth control and an uninoculated well for sterility control.

3. Preparation of Fungal Inoculum:

Culture the fungal strains on an appropriate agar medium (e.g., Sabouraud Dextrose Agar

for yeasts, Potato Dextrose Agar for molds) to obtain fresh, mature colonies.

Prepare a suspension of fungal cells or conidia in sterile saline.

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds

to approximately 1-5 x 10^6 CFU/mL for yeasts. For molds, adjust the conidial suspension to

a concentration of 0.4 x 10^4 to 5 x 10^4 conidia/mL.

Further dilute the adjusted fungal suspension in RPMI-1640 medium to achieve a final

inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

4. Inoculation and Incubation:
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Add 100 µL of the final fungal inoculum to each well of the microtiter plate, resulting in a final

volume of 200 µL per well.

Incubate the plates at 35°C. Incubation times vary depending on the fungal species (e.g., 24-

48 hours for Candida spp., 48-72 hours for Aspergillus spp.).

5. Determination of MIC:

The MIC is defined as the lowest concentration of the antifungal agent that causes a

significant inhibition of fungal growth (typically ≥50% inhibition) compared to the drug-free

growth control.

The inhibition can be assessed visually or by using a spectrophotometric plate reader.

Visualizations
The following diagrams illustrate a key experimental workflow and a proposed signaling

pathway affected by N-phenylpiperazine derivatives.
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Broth Microdilution Assay Workflow
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Broth Microdilution Assay Workflow
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Proposed Mechanism of Action of Piperazine-Azole Hybrids in Candida albicans
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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